Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC20121996

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O3 |

|---|---|

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | methyl 4-methyl-6-oxo-1H-pyrimidine-2-carboxylate |

| Standard InChI | InChI=1S/C7H8N2O3/c1-4-3-5(10)9-6(8-4)7(11)12-2/h3H,1-2H3,(H,8,9,10) |

| Standard InChI Key | BMDCPBZORRZHJP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)NC(=N1)C(=O)OC |

Introduction

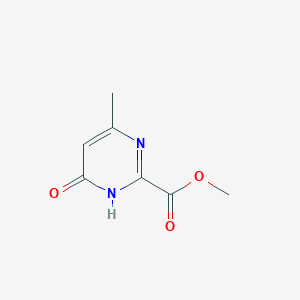

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3. Substituents include:

-

Hydroxyl group (-OH) at position 4, contributing hydrogen-bonding capability.

-

Methyl group (-CH) at position 6, enhancing lipophilicity.

-

Methyl ester (-COOCH) at position 2, offering a reactive site for further derivatization .

The IUPAC name, methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate, reflects these substituents’ positions. The SMILES notation O=C(C1=NC(C)=CC(O)=N1)OC provides a concise representation of its connectivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1240600-77-4 |

| Molecular Formula | |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate |

| SMILES | O=C(C1=NC(C)=CC(O)=N1)OC |

Physical and Chemical Properties

Physicochemical Characteristics

-

Solubility: The compound’s polarity, governed by the hydroxyl and ester groups, suggests moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water. The methyl group at position 6 slightly increases lipophilicity compared to unsubstituted analogs .

-

Stability: The ester group may hydrolyze under strongly acidic or basic conditions, necessitating storage in neutral, anhydrous environments at low temperatures .

Table 2: Predicted Physical Properties

| Property | Value |

|---|---|

| Density | ~1.3 g/cm³ (estimated) |

| Boiling Point | >300°C (decomposes) |

| LogP (Partition Coefficient) | ~0.9 (indicating moderate lipophilicity) |

Applications in Research and Industry

Pharmaceutical Intermediates

Pyrimidine derivatives are pivotal in drug discovery due to their structural similarity to nucleic acid bases. Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate could serve as a precursor for:

-

Antiviral Agents: Pyrimidine analogs often inhibit viral polymerases or proteases.

-

Kinase Inhibitors: The ester moiety may be hydrolyzed to a carboxylic acid, enhancing binding to enzymatic active sites .

Agrochemical Development

In agrochemistry, such compounds are explored for herbicidal or fungicidal activity. The methyl ester’s stability under field conditions makes it a viable candidate for slow-release formulations .

Biological Activities and Mechanisms

While direct studies on this compound are scarce, structurally related pyrimidine carboxylates exhibit:

-

Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR) or thymidylate synthase, disrupting nucleotide synthesis .

-

Antimicrobial Effects: Disruption of bacterial cell wall biosynthesis via interference with penicillin-binding proteins.

Mechanistic studies would require molecular docking simulations and in vitro assays to validate interactions with biological targets.

| Aspect | Recommendation |

|---|---|

| Storage | 2–8°C in airtight container |

| Disposal | Incineration or licensed waste management |

| Spill Management | Absorb with inert material (e.g., sand) |

Comparison with Related Compounds

Structural Analogues

Substituent positioning profoundly influences properties. For example:

-

4-Hydroxy-6-phenylpyrimidine-2-carboxylate: The phenyl group increases steric hindrance, reducing solubility but enhancing target affinity.

-

4-Methoxy-6-methylpyrimidine-2-carboxylate: Methoxy substitution improves metabolic stability compared to the hydroxyl variant .

Table 4: Substituent Effects on Properties

| Compound | Solubility (mg/mL) | LogP |

|---|---|---|

| Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate | 5.2 (DMSO) | 0.9 |

| Methyl 4-methoxy-6-methylpyrimidine-2-carboxylate | 8.1 (DMSO) | 1.2 |

| Methyl 4-hydroxy-6-phenylpyrimidine-2-carboxylate | 2.4 (DMSO) | 2.5 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume